molecular formula C26H34N4O12S2 B3002759 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate CAS No. 1949815-93-3

5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate

Cat. No.: B3002759
CAS No.: 1949815-93-3
M. Wt: 658.69
InChI Key: PDMWOVQJPJESMD-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an azetidine ring fused with a tetrahydrothieno[3,2-c]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring through a cyclization reaction. This is followed by the construction of the tetrahydrothieno[3,2-c]pyridine core via a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and thieno[3,2-c]pyridine derivatives, such as:

Uniqueness

What sets 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate apart is its unique combination of the azetidine and tetrahydrothieno[3,2-c]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2S.3C2H2O4/c2*1-3-12(9-5-11-6-9)7-8-2-4-13-10(1)8;3*3-1(4)2(5)6/h2*2,4,9,11H,1,3,5-7H2;3*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMWOVQJPJESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CNC3.C1CN(CC2=C1SC=C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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